4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one
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Overview
Description
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a cyclopenta[b]pyridin-2-one core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct electronic and steric characteristics, making it a valuable scaffold in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide. This reaction proceeds regioselectively to form the desired pyridin-2-one derivative . Another approach involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with ammonia or ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of catalysts such as 2-dimethylamino pyridine (2-DMAP) can enhance the reaction efficiency . Additionally, the reaction can be carried out under controlled temperature and pressure conditions to ensure the desired product is obtained in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar electronic properties.
6-(trifluoromethyl)pyridin-2(1H)-one: A structurally related compound with comparable chemical reactivity.
Trifluoromethylpyridine: A broader class of compounds that includes various trifluoromethyl-substituted pyridines.
Uniqueness
4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one is unique due to its specific ring structure and the position of the trifluoromethyl group. This configuration imparts distinct steric and electronic properties, making it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJGKNLMGQIWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184375-75-5 |
Source
|
Record name | 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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